Doramectin aglycone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

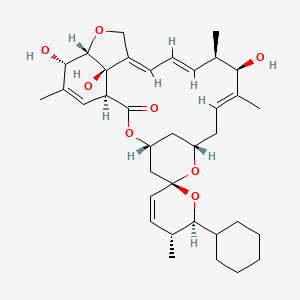

C36H50O8 |

|---|---|

分子量 |

610.8 g/mol |

IUPAC 名称 |

(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m1/s1 |

InChI 键 |

SHRUSRJMZSPNGG-LESZKQOZSA-N |

手性 SMILES |

C[C@@H]1/C=C/C=C/2\CO[C@@H]3[C@]2([C@H](C=C([C@@H]3O)C)C(=O)O[C@@H]4C[C@H](C/C=C(/[C@@H]1O)\C)O[C@@]5(C4)C=C[C@H]([C@@H](O5)C6CCCCC6)C)O |

规范 SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Doramectin Aglycone via Acid Hydrolysis of Doramectin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of doramectin aglycone through the acid-catalyzed hydrolysis of doramectin. This process is a critical step in the development of new doramectin derivatives and for various research applications. This document details the experimental protocol, data presentation, and a visualization of the chemical transformation.

Introduction

Doramectin, a macrocyclic lactone anthelmintic agent, is widely used in veterinary medicine. Its complex structure, featuring a disaccharide moiety attached to the aglycone core, offers opportunities for chemical modification to enhance its biological activity, pharmacokinetic properties, or to develop novel therapeutic agents. The selective removal of the disaccharide to yield this compound is a key synthetic transformation. Acid hydrolysis is a common and effective method for cleaving the glycosidic bonds to isolate the aglycone. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation, first yielding the doramectin monosaccharide and subsequently the desired this compound[1]. This guide provides a detailed methodology for this process, based on established procedures for closely related avermectins.

Experimental Protocols

The following protocol is adapted from established methods for the acid hydrolysis of avermectins, such as ivermectin, and is expected to be effective for doramectin due to their structural similarity.

Acid Hydrolysis of Doramectin

Objective: To cleave the disaccharide moiety from doramectin to yield this compound.

Materials:

-

Doramectin

-

Methanol

-

Hydrochloric acid (HCl), 0.02 M aqueous solution

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Acetone

Procedure:

-

Reaction Setup: Dissolve doramectin in methanol in a round-bottom flask.

-

Acid Addition: To the methanolic solution of doramectin, add a 0.02 M aqueous solution of hydrochloric acid.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature of 36-37°C for 3 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the monosaccharide and aglycone products.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of this compound

Objective: To isolate and purify this compound from the crude reaction mixture.

Procedure:

-

Chromatography: The crude product is purified by silica gel column chromatography.

-

Elution: A gradient elution system of hexane and acetone is used. The polarity is gradually increased to first elute the less polar this compound, followed by the more polar monosaccharide intermediate and any unreacted starting material.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure aglycone.

-

Isolation: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Parameter | Value/Range | Reference/Comment |

| Reaction Conditions | ||

| Acid Catalyst | Hydrochloric Acid (HCl) | Other acids like sulfuric acid in aqueous THF have also been reported for avermectins. |

| Acid Concentration | 0.02 M | Based on ivermectin hydrolysis protocol. |

| Solvent | Methanol/Water | |

| Temperature | 36-37 °C | |

| Reaction Time | 3 hours | Reaction progress should be monitored by HPLC. |

| Quantitative Analysis | ||

| Yield of Aglycone | Not explicitly reported for doramectin. | Yields for similar reactions with other avermectins can vary. |

| Purity of Aglycone | >95% (expected after chromatography) | Dependent on the efficiency of the purification. |

| Analytical Characterization | ||

| HPLC | C18 column, UV detection | Method would need to be developed to separate doramectin, monosaccharide, and aglycone. |

| Mass Spectrometry (MS) | ESI-MS/MS | Expected to show the molecular ion peak corresponding to the mass of this compound. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR | Would confirm the absence of the sugar moieties and the integrity of the aglycone structure. |

Visualization of the Synthesis Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of doramectin to its aglycone.

Caption: Acid hydrolysis of doramectin to this compound.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the described protocols for their specific needs and to conduct thorough analytical characterization of the final product.

References

Physicochemical Properties of Doramectin Aglycone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin aglycone is the core structural moiety of the potent anthelmintic drug, Doramectin. It is formed by the acid-catalyzed hydrolysis of the disaccharide unit from its parent compound.[1][2][3][] As a macrocyclic lactone, understanding its fundamental physicochemical properties is paramount for research and development in areas such as formulation, pharmacokinetics, and the exploration of new therapeutic applications. While Doramectin itself is widely used in veterinary medicine to treat and control internal and external parasites, its aglycone form is noted as an inhibitor of nematode larval development, though it lacks the paralytic activity of the parent compound.[1][] This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are available from experimental sources, other values are predicted from computational models.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₀O₈ | [2] |

| Molecular Weight | 610.78 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 809.2 ± 65.0 °C (Predicted) | [5] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 12.43 ± 0.70 (Predicted, Strongest Acidic) | [5] |

| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO.[1] | |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of macrocyclic lactones like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[8][9]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] The rotation speed should be kept constant to ensure reproducibility.[9]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][10][11]

-

Calculation: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[12][13][14]

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[15]

-

Partitioning: Dissolve a precisely weighed amount of this compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the biphasic mixture in a sealed container for a set period to allow for partitioning between the two phases. Subsequently, centrifuge the mixture to ensure complete separation of the layers.

-

Concentration Measurement: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical technique like HPLC.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17]

-

Sample Preparation: Dissolve a known quantity of pure this compound in a suitable solvent mixture (e.g., a co-solvent like methanol or DMSO mixed with water, as the compound is poorly water-soluble). Ensure the solution is free of carbonate.[16][17]

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the measured pH against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.[17] For compounds in mixed solvents, extrapolation methods may be required to estimate the pKa in pure water.[17]

Visualizations

Formation of this compound

This compound is produced through the acid-catalyzed hydrolysis of the disaccharide moiety from the parent Doramectin molecule. This process occurs in two steps, first yielding the monosaccharide intermediate, followed by the removal of the final sugar unit to form the aglycone.[3]

Caption: Hydrolysis pathway of Doramectin to this compound.

Proposed Mechanism of Action for Avermectins

Avermectins, the class of compounds to which Doramectin belongs, exert their anthelmintic effect by acting on specific neurotransmitter-gated ion channels in nematodes.[18][19][20] They are allosteric modulators of glutamate-gated chloride channels (GluCls) and may also potentiate GABA-gated chloride channels.[3][18] This leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and death of the parasite.[18][20]

Caption: Avermectin mechanism of action on nematode ion channels.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Immunomart [immunomart.com]

- 5. This compound CAS#: 1987883-26-0 [chemicalbook.com]

- 6. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scielo.br [scielo.br]

- 10. Determination of macrocyclic lactones in food and feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. acdlabs.com [acdlabs.com]

- 15. agilent.com [agilent.com]

- 16. youtube.com [youtube.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Mechanism of Action of Doramectin Aglycone in Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin, a potent macrocyclic lactone anthelmintic, exerts its primary effect on nematodes through the potentiation and direct activation of glutamate-gated chloride channels (GluCls). This action is characteristic of the avermectin class of compounds. While doramectin itself is the active pharmaceutical ingredient, its core structure, the doramectin aglycone, is fundamental to its biological activity. This technical guide delineates the molecular mechanism of action of this compound in nematodes, focusing on its primary and secondary molecular targets, the resultant physiological effects, and the experimental methodologies employed to elucidate this mechanism. Although specific quantitative data for the this compound is limited in publicly available literature, its mechanism can be largely inferred from studies on doramectin and the closely related ivermectin.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal target of this compound in nematodes is the family of glutamate-gated chloride channels (GluCls). These channels are ligand-gated ion channels exclusive to invertebrates, making them an excellent target for selective anthelmintic drugs.[1][2][3]

Structure and Function of Nematode GluCls

Nematode GluCls are pentameric protein complexes that form a chloride-selective ion pore. Each subunit consists of a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a short extracellular C-terminus. The M2 domain from each of the five subunits lines the central ion channel pore. In their physiological role, these channels are activated by the neurotransmitter glutamate, leading to an influx of chloride ions. This influx hyperpolarizes the neuronal or muscle cell membrane, resulting in an inhibitory signal that is crucial for regulating locomotion and feeding behaviors.[2][4]

Interaction of this compound with GluCls

This compound, like other avermectins, acts as a positive allosteric modulator and a direct agonist of GluCls.[4] It binds to a site distinct from the glutamate-binding site, located in the transmembrane domain at the interface between adjacent subunits.[2][5] This binding event has two major consequences:

-

Potentiation of Glutamate Response: At low concentrations, this compound enhances the affinity of the channel for glutamate. This means that the channel opens in response to lower concentrations of glutamate than would normally be required, amplifying the inhibitory signal.

-

Direct Channel Opening: At higher concentrations, this compound can directly open the GluCl channel in the absence of glutamate. This opening is often described as quasi-irreversible, leading to a prolonged and persistent influx of chloride ions.[6]

The sustained opening of GluCls causes a long-lasting hyperpolarization of the postsynaptic membrane in neurons and muscle cells. This effectively silences the signaling in these cells, leading to the characteristic flaccid paralysis of the nematode.[6]

Secondary Molecular Target: GABA-A Receptors

While GluCls are the primary targets, evidence suggests that avermectins, including doramectin, can also modulate γ-aminobutyric acid type-A (GABA-A) receptors in nematodes.[7][8] GABA is the primary inhibitory neurotransmitter in the nematode nervous system, acting on GABA-gated chloride channels.[9][10]

Studies on ivermectin have shown that it can potentiate the response of nematode GABA-A receptors to GABA.[7] This potentiation would further contribute to the hyperpolarization of neurons and muscle cells, augmenting the paralytic effect initiated at the GluCls. However, the affinity of avermectins for GABA-A receptors is generally considered to be lower than for GluCls, positioning them as a secondary target.

Physiological Consequences in Nematodes

The molecular actions of this compound at its target ion channels translate into profound and debilitating physiological effects on the nematode.

Inhibition of Pharyngeal Pumping

The nematode pharynx is a neuromuscular organ responsible for feeding. Its rhythmic pumping is essential for the ingestion of food. The neurons and muscles of the pharynx are rich in GluCls. The hyperpolarization induced by this compound disrupts the coordinated muscle contractions and relaxations required for pumping, leading to a rapid and sustained inhibition of feeding.[11] This starvation is a significant contributor to the anthelmintic efficacy of the drug.

Somatic Musculature Paralysis and Inhibition of Motility

The body wall muscles of nematodes are responsible for locomotion. These muscles are innervated by motor neurons that utilize both excitatory (acetylcholine) and inhibitory (GABA) neurotransmitters. GluCls are also present in the neuromuscular system. By activating these channels and potentiating GABAergic transmission, this compound causes a flaccid paralysis of the somatic musculature. This renders the nematode unable to move, preventing it from migrating within the host and ultimately leading to its expulsion.[12]

Quantitative Data

Table 1: In Vivo Efficacy of Doramectin Against Various Nematode Species in Cattle. This table summarizes the high efficacy of doramectin administered subcutaneously at a dose of 200 µg/kg.

| Nematode Species | Efficacy (%) | Reference |

| Ostertagia ostertagi (adult & inhibited L4) | >99.9 | [2][14] |

| Haemonchus placei | >99.9 | [14] |

| Trichostrongylus axei | >99.9 | [14] |

| Cooperia spp. | >99.9 | [14] |

| Oesophagostomum radiatum | >99.9 | [14] |

| Dictyocaulus viviparus | >99.9 | [14] |

| Nematodirus helvetianus | 97.9 | [14] |

| Trichuris discolor | 92.3 | [14] |

Table 2: Comparative Persistent Efficacy of Doramectin and Ivermectin in Cattle. This table shows the reduction in worm burdens at day 56 post-treatment, highlighting the persistent activity of doramectin.[15]

| Treatment | Mean Total Worm Burden (Day 56) | % Reduction vs. Control |

| Control | 25,368 | - |

| Ivermectin (200 µg/kg s.c.) | 10,774 | 57.5 |

| Doramectin (200 µg/kg s.c.) | 1,452 | 94.3 |

Table 3: Comparative IC50 Values of Macrocyclic Lactones on C. elegans Motility. This table presents IC50 values from a motility assay, demonstrating the high potency of macrocyclic lactones. While doramectin was not specifically tested in this study, the data for ivermectin is indicative of the potency of this class of compounds.[12]

| Compound | IC50 (nM) |

| Ivermectin | 1.8 |

| Moxidectin | 0.9 |

| Milbemycin Oxime | 3.5 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Neuromuscular Junction

The following diagram illustrates the signaling cascade initiated by this compound at a nematode neuromuscular junction, leading to muscle paralysis.

Experimental Workflow for Assessing Anthelmintic Activity

The following diagram outlines a typical experimental workflow to evaluate the anthelmintic activity of a compound like this compound.

Experimental Protocols

Electrophysiological Recording from Nematode Muscle Cells

This protocol is adapted from established methods for recording from C. elegans and parasitic nematode muscle cells.

Objective: To measure the effect of this compound on the membrane potential and ion channel currents of nematode muscle cells.

Materials:

-

Nematodes (C. elegans or parasitic species)

-

Dissection dish with a sylgard base

-

Fine dissection pins and forceps

-

Inverted microscope with DIC optics

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling electrodes

-

Extracellular solution (e.g., 150 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 15 mM HEPES, pH 7.3)

-

Intracellular (pipette) solution (e.g., 120 mM KCl, 20 mM KOH, 4 mM MgCl₂, 5 mM TES, 0.25 mM CaCl₂, 4 mM Na₂ATP, 36 mM sucrose, 5 mM EGTA, pH 7.2)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

Procedure:

-

Nematode Preparation: Anesthetize adult nematodes and glue them to a coverslip coated with a thin layer of agarose.

-

Dissection: Using a sharp glass pipette, make a small incision along the dorsal midline of the worm to expose the underlying muscle cells.

-

Enzymatic Treatment (Optional): Briefly treat the exposed tissue with collagenase to remove the basal lamina and improve access to the muscle cells.

-

Electrode Preparation: Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording:

-

Mount the coverslip with the dissected worm onto the microscope stage and perfuse with extracellular solution.

-

Using a micromanipulator, approach a muscle cell with the recording electrode.

-

Establish a gigaohm seal between the electrode tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline membrane potential and currents.

-

Perfuse the preparation with extracellular solution containing the desired concentration of this compound.

-

Record changes in membrane potential (in current-clamp mode) or holding current (in voltage-clamp mode).

-

Pharyngeal Pumping Assay

This assay quantifies the effect of this compound on the feeding behavior of nematodes.

Objective: To measure the rate of pharyngeal pumping in nematodes exposed to this compound.

Materials:

-

Synchronized population of adult nematodes (C. elegans)

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 (food source)

-

M9 buffer

-

This compound stock solution

-

Stereomicroscope

-

Stopwatch or video recording equipment

Procedure:

-

Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50. Add this compound to the agar at the desired final concentrations.

-

Nematode Transfer: Transfer a defined number of synchronized adult worms to the center of each prepared plate.

-

Incubation: Incubate the plates at a standard temperature (e.g., 20°C) for a specified duration.

-

Pumping Rate Measurement:

-

Place a plate on the stereomicroscope stage.

-

Focus on the terminal bulb of the pharynx of an individual worm.

-

Count the number of pharyngeal contractions (grinder movements) over a set period (e.g., 30 or 60 seconds).

-

Repeat this for a statistically significant number of worms for each concentration of the compound.

-

-

Data Analysis: Calculate the average pumping rate (pumps per minute) for each treatment group and compare it to the control group. Determine the IC50 value for the inhibition of pharyngeal pumping.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for nematode GluCls.

Objective: To determine the binding affinity (Ki) of this compound for nematode GluCls using a radiolabeled ligand (e.g., [³H]-ivermectin).

Materials:

-

Membrane preparation from a source rich in nematode GluCls (e.g., nematode tissue homogenate or a cell line expressing recombinant GluCls)

-

Radiolabeled ligand (e.g., [³H]-ivermectin)

-

Unlabeled this compound

-

Binding buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ivermectin).

-

Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. This separates the bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The anthelmintic activity of this compound is primarily mediated through its interaction with glutamate-gated chloride channels in the nervous system and musculature of nematodes. By acting as a potent positive allosteric modulator and direct agonist of these channels, it causes a persistent influx of chloride ions, leading to hyperpolarization of cells, flaccid paralysis, and inhibition of feeding. A secondary potentiation of GABA-A receptors likely contributes to its overall efficacy. The invertebrate-specific nature of GluCls provides a high degree of selective toxicity against nematodes. Further quantitative studies on the aglycone itself would provide a more precise understanding of its structure-activity relationship and could aid in the development of next-generation anthelmintics.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the nematode putative GABA type-A receptor subunits: evidence for modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 10. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy of doramectin against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative persistent efficacy of doramectin, ivermectin and fenbendazole against natural nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Doramectin Aglycone on Parasite Larvae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin, a potent macrocyclic lactone, is a widely utilized anthelmintic in veterinary medicine, valued for its broad-spectrum activity against various nematode and arthropod parasites. While the efficacy of the parent compound is well-documented, the biological activity of its primary metabolite, doramectin aglycone, presents a distinct and nuanced profile. This technical guide provides an in-depth exploration of the current understanding of this compound's effects on parasite larvae. It synthesizes available data on its unique mechanism of action, which diverges from the acute paralytic effects of the parent compound, and instead focuses on the inhibition of larval development. This document is intended to serve as a resource for researchers engaged in anthelmintic drug discovery, mechanism of action studies, and the development of strategies to combat drug resistance. It is important to note that while the general principles are established for avermectin aglycones, specific quantitative data for this compound remains limited in publicly available literature.

Introduction: Doramectin and its Aglycone Metabolite

Doramectin is a semi-synthetic derivative of ivermectin, produced through the fermentation of Streptomyces avermitilis.[1] Structurally, it is a 16-membered macrocyclic lactone with a disaccharide moiety attached at the C-13 position. The biological activity of doramectin is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3]

Metabolically, doramectin can undergo hydrolysis, leading to the cleavage of the disaccharide unit to form this compound. This structural modification significantly alters its biological activity. While doramectin induces a rapid, flaccid paralysis in susceptible parasites, its aglycone metabolite is reported to be devoid of this paralytic activity.[4] Instead, the primary effect of this compound, and other avermectin aglycones, is the inhibition of larval development.[5]

Mechanism of Action

Parent Compound: Doramectin

The primary target of doramectin and other avermectins is the glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][6] Binding of doramectin to these channels leads to an increased influx of chloride ions into the nerve or muscle cells.[2][7] This results in hyperpolarization of the cell membrane, making it unresponsive to excitatory signals and leading to a flaccid paralysis of the parasite, ultimately causing its death and expulsion from the host.[2]

This compound: A Shift in Activity

The removal of the disaccharide moiety to form the aglycone results in a significant change in the compound's interaction with the parasite. While the precise molecular interactions are not fully elucidated, it is established that avermectin aglycones do not cause the characteristic rapid paralysis.[4] Instead, they interfere with the developmental processes of the larvae.[5] This suggests a different mode of interaction with the GluCls or the involvement of other molecular targets that regulate larval growth and molting. The leading hypothesis is that while the aglycone may still bind to GluCls, the nature of this binding or the downstream consequences are altered, leading to a disruption of developmental signaling rather than an immediate and sustained hyperpolarization.

Quantitative Data on the Biological Activity of Doramectin and its Aglycone

Specific quantitative data for this compound is scarce in the literature. However, studies on the closely related ivermectin aglycone provide valuable insights into the potency of this class of molecules in larval development assays. The following tables summarize the efficacy of the parent compound, doramectin, against various parasite larvae and present the available analogous data for avermectin aglycones.

Table 1: Efficacy of Doramectin (Parent Compound) Against Various Parasite Larvae

| Parasite Species | Larval Stage | Efficacy (%) | Host |

| Ostertagia ostertagi | Fourth-stage larvae | >99% | Cattle |

| Cooperia oncophora | Fourth-stage larvae | ≥99% | Cattle |

| Haemonchus placei | Fourth-stage larvae | 100% | Cattle |

| Nematodirus helvetianus | Fourth-stage larvae | 75.5% - 83.3% | Cattle |

| Dictyocaulus viviparus | Immature stages | >99.6% | Cattle |

| Trichuris suis | Fourth-stage larvae | 79% | Swine |

Data compiled from multiple studies investigating the in vivo efficacy of doramectin.[8][9]

Table 2: In Vitro Activity of Avermectin Aglycones on Parasite Larvae

| Compound | Parasite Species | Assay Type | Endpoint | Value |

| Ivermectin Aglycone | Haemonchus contortus | Larval Development Assay | Discriminating Concentration | 21.6 ng/mL |

This data is for ivermectin aglycone and is presented as an illustrative example of the potency of avermectin aglycones in inhibiting larval development.

Experimental Protocols

The biological activity of this compound and other anthelmintics on parasite larvae is primarily assessed using in vitro assays. The two most common methods are the Larval Development Assay (LDA) and the Larval Motility Assay.

Larval Development Assay (LDA)

This assay measures the ability of a compound to inhibit the development of nematode eggs to the third larval stage (L3).

Principle: Nematode eggs are incubated in a growth medium containing serial dilutions of the test compound. After a set incubation period, the developmental stage of the larvae is assessed, and the concentration of the compound required to inhibit development is determined.

Detailed Protocol (adapted for Haemonchus contortus):

-

Egg Recovery: Collect fresh fecal samples from a host infected with the parasite of interest. Isolate the nematode eggs using a series of sieves and a flotation method (e.g., saturated salt solution).

-

Assay Setup:

-

Prepare a 2% agar solution and dispense it into the wells of a 96-well microtiter plate.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in water. Add the dilutions to the agar-containing wells. Include solvent-only and no-compound controls.

-

Add a standardized number of eggs (approximately 50-100) to each well.

-

-

Incubation: Seal the plates and incubate at 25-27°C for 6-7 days.[5][10]

-

Assessment: After the incubation period, add a drop of Lugol's iodine to each well to stop larval development and aid visualization. Examine the wells under an inverted microscope and count the number of eggs, L1, L2, and L3 larvae.

-

Data Analysis: Calculate the percentage of inhibition of development to L3 for each concentration compared to the control. Determine the effective concentration (e.g., EC50 or a discriminating concentration).

Larval Motility Assay

This assay is used to assess the paralytic effects of a compound on motile larval stages. While less relevant for the primary activity of this compound, it is crucial for comparative studies with the parent compound.

Principle: Third-stage larvae (L3) are exposed to various concentrations of the test compound, and their motility is scored over time.

Detailed Protocol:

-

Larval Preparation: Obtain L3 larvae, either from fecal cultures or by exsheathing L3s.

-

Assay Setup:

-

Dispense a suitable buffer or culture medium into the wells of a 96-well plate.

-

Add serial dilutions of the test compound (e.g., doramectin and this compound in parallel).

-

Add a defined number of L3 larvae to each well.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Motility Scoring: At specific time points (e.g., 24, 48, 72 hours), observe the larvae under a microscope. Score motility based on a defined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement). Automated tracking systems can also be used for more objective quantification.

-

Data Analysis: Determine the concentration of the compound that causes a 50% reduction in motility (IC50).

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses a distinct biological activity profile compared to its parent compound. Its ability to inhibit larval development without inducing paralysis is a significant finding that warrants further investigation. This unique mode of action could be particularly valuable in the context of anthelmintic resistance. Resistance to macrocyclic lactones is a growing concern, and understanding alternative mechanisms of action could pave the way for new therapeutic strategies.

The key areas for future research include:

-

Quantitative Efficacy Studies: There is a critical need for studies that quantify the efficacy of this compound (e.g., determining EC50 values) against a range of important parasite larvae.

-

Mechanism of Developmental Inhibition: Elucidating the precise molecular mechanism by which this compound inhibits larval development is a high priority. This includes investigating its binding affinity to different subunits of the glutamate-gated chloride channels and exploring potential interactions with other signaling pathways involved in nematode development, such as the TGF-β signaling pathway.[11]

-

Comparative Studies: Direct, quantitative comparisons of the effects of doramectin and this compound on larval development and motility are needed to fully understand the structure-activity relationship.

-

Relevance to Resistance: Investigating the activity of this compound on parasite strains that are resistant to doramectin could reveal if the developmental inhibition pathway remains susceptible, potentially offering a way to circumvent existing resistance mechanisms.

Conclusion

This compound represents a departure from the classic paralytic mode of action of avermectins. Its primary biological activity against parasite larvae is the inhibition of their development. While our understanding of this phenomenon is still evolving and specific quantitative data for this compound is limited, the existing research on related avermectin aglycones highlights a promising area for further investigation. A deeper understanding of the mechanisms underlying this developmental inhibition could lead to the development of novel anthelmintic strategies and tools for managing drug resistance. This technical guide serves as a foundation for researchers to build upon in their efforts to explore the full potential of doramectin and its metabolites in the ongoing fight against parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AOP-Wiki [aopwiki.org]

- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 8. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effectiveness of doramectin for treatment of experimentally induced gastrointestinal tract larval nematode infections in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 11. Evolution and Diversity of TGF-β Pathways are Linked with Novel Developmental and Behavioral Traits - PMC [pmc.ncbi.nlm.nih.gov]

Doramectin aglycone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin aglycone, the de-glycosylated derivative of the potent anthelmintic agent doramectin, presents a unique profile for scientific investigation. While its parent compound is well-characterized for its antiparasitic activity, this compound exhibits distinct biological properties, notably as an inhibitor of nematode larval development without the characteristic paralytic effects of avermectins.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, and contextual information derived from its parent compound, doramectin. Due to the limited specific research on this compound, this document also outlines experimental protocols for the analysis of the parent compound, which can be adapted for the study of its aglycone metabolite.

Core Chemical and Physical Data

This compound is the resulting compound when the disaccharide unit is hydrolyzed from doramectin.

| Property | Value | Source |

| CAS Number | 1987883-26-0 | [1][2][3][4] |

| Molecular Formula | C₃₆H₅₀O₈ | [1][2][3][4] |

| Molecular Weight | 610.8 g/mol | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [1] |

| Storage Temperature | -20°C | [1] |

Biological Activity and Mechanism of Action

Limited published reports are available on the specific biological activity of this compound. It is primarily known as an acid degradation product of doramectin.[1] While it acts as an inhibitor of nematode larval development, it is notably devoid of the paralytic activity associated with its parent compound.[1]

The parent compound, doramectin, like other avermectins, exerts its antiparasitic effect by modulating chloride ion channels in the nerve and muscle cells of invertebrates.[4] Specifically, it potentiates glutamate-gated and GABA-gated chloride channels, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.[4] The absence of the disaccharide moiety in this compound appears to significantly alter this mechanism, eliminating the paralytic effect.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, methodologies for the degradation of doramectin and the analysis of its residues provide a foundational approach for researchers.

Preparation of this compound (Conceptual)

This compound is produced through the acid hydrolysis of doramectin, which removes the disaccharide unit.[1] A general procedure would involve:

-

Dissolution: Dissolving doramectin in a suitable organic solvent.

-

Acidification: Introduction of a strong acid to catalyze the hydrolysis of the glycosidic bonds.

-

Reaction: Stirring the mixture at a controlled temperature for a specified duration to ensure complete hydrolysis.

-

Neutralization and Extraction: Quenching the reaction with a base and extracting the this compound using an appropriate organic solvent.

-

Purification: Purifying the extracted compound using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

Analysis of Doramectin in Environmental Samples (Adapted for Aglycone)

The following protocol for the analysis of doramectin in sheep feces by HPLC with fluorescence detection can be adapted for this compound.

1. Sample Extraction:

- Homogenize 2.0 g of the moist sample.

- Add 25 ml of acetonitrile.

- Shake on a mechanical shaker for 15 minutes at 400 rpm at room temperature.

- Centrifuge the mixture for 10 minutes at 3000 rpm.

2. Clean-up and Pre-concentration:

- Take a 15 ml portion of the supernatant.

- Use a Bakerbond SPE Octyl (C8) cartridge (500 mg, 6 ml) for solid-phase extraction.

- Elute the analyte with 5.0 ml of acetonitrile.

3. Derivatization:

- Evaporate the eluate to dryness under a stream of nitrogen at 60°C.

- Add 100 µl of N-methylimidazole–acetonitrile (1:1, v/v).

- Add 150 µl of trifluoroacetic anhydride–acetonitrile (1:2, v/v).

4. HPLC Analysis:

- Analyze the derivatized sample using HPLC with a fluorescence detector.

Visualized Workflows and Relationships

Formation of this compound

The following diagram illustrates the chemical transformation of doramectin to this compound through acid hydrolysis.

Caption: Formation of this compound from Doramectin.

Experimental Workflow for Analysis

This diagram outlines the key steps in the analytical workflow for detecting doramectin residues, adaptable for its aglycone.

Caption: Analytical Workflow for Doramectin/Aglycone.

Conclusion

This compound remains a molecule of interest primarily due to its distinct biological activity compared to its parent compound. While it inhibits nematode larval development, its lack of paralytic effect suggests a different mode of interaction at the molecular level. The current body of public-domain research on this compound is sparse, presenting a clear opportunity for further investigation into its mechanism of action, potential therapeutic applications, and environmental fate. The experimental protocols and data presented in this guide serve as a foundational resource for researchers embarking on the study of this unique avermectin derivative.

References

The Unveiling of a Potent Core: A Technical Guide to the Discovery and History of Avermectin Aglycones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The avermectins, a class of 16-membered macrocyclic lactones, represent a landmark discovery in the field of antiparasitic agents. Their journey from a soil microorganism to a Nobel Prize-winning therapy has revolutionized veterinary and human medicine. At the heart of these potent molecules lies the avermectin aglycone, the core structure responsible for their biological activity. This technical guide provides an in-depth exploration of the discovery, history, chemical nature, and biological significance of avermectin aglycones, offering valuable insights for researchers and professionals in drug development.

The story of avermectin begins with a collaborative effort between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories in the United States.[1][2] In the 1970s, Satoshi Ōmura, a microbiologist at the Kitasato Institute, isolated a novel actinomycete from a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan.[3][4] This microorganism, later named Streptomyces avermitilis, was sent to Merck for testing.[3][5] There, a team led by William C. Campbell discovered that fermentation broths of this bacterium exhibited potent anthelmintic activity against Nematospiroides dubius in mice.[3] This pivotal discovery, which combined Ōmura's expertise in isolating and culturing microorganisms with Campbell's innovative screening methods, led to the isolation and characterization of the active compounds, named avermectins.[6][7] For their groundbreaking work, Ōmura and Campbell were jointly awarded the 2015 Nobel Prize in Physiology or Medicine.[6][7]

From Fermentation to a Potent Core: The Genesis of Avermectin Aglycones

The naturally produced avermectins are glycosylated compounds, meaning they have sugar molecules attached to their core structure. Specifically, they possess a disaccharide composed of the sugar α-L-oleandrose linked at the C-13 position of the macrocyclic lactone.[8] The avermectin aglycones are the result of the removal of this disaccharide, a process that can be achieved through chemical or biological methods.

Biosynthesis of Avermectin Aglycones

The biosynthesis of the avermectin aglycone is a complex process orchestrated by a cluster of genes in Streptomyces avermitilis.[8] The core of the aglycone is assembled by a polyketide synthase (PKS) complex, which catalyzes the sequential condensation of acetate and propionate units.[8] Subsequent modifications, including cyclization and oxidation, lead to the formation of the final aglycone structure. The glycosylation of the aglycone is the final step in the biosynthesis of the natural avermectins.

Chemical Structure and Preparation

The core structure of avermectin aglycones is a 16-membered macrocyclic lactone. There are eight major natural avermectins, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, which differ in the substituent at the C-25 position and the presence or absence of a double bond between C-22 and C-23. Consequently, a variety of corresponding aglycones can be derived.

Experimental Protocol: Acid Hydrolysis of Avermectin to its Aglycone

Objective: To remove the oleandrose disaccharide from avermectin to yield the avermectin aglycone.

Materials:

-

Avermectin (e.g., Avermectin B1a)

-

Sulfuric acid (H₂SO₄), concentrated

-

Methanol (CH₃OH)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolve avermectin in methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude avermectin aglycone.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure avermectin aglycone.

-

Confirm the structure of the purified aglycone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Avermectins are renowned for their potent anthelmintic, insecticidal, and acaricidal activities. While the glycosylated forms are generally more potent, the aglycones retain significant biological activity. A key difference lies in their mode of action. Ivermectin, a derivative of avermectin, causes paralysis in nematodes by potentiating glutamate-gated chloride channels (GluCls) in their nerve and muscle cells.[9] This leads to an influx of chloride ions, hyperpolarization, and ultimately, flaccid paralysis.

Interestingly, ivermectin aglycone has been shown to be a potent inhibitor of nematode larval development but is devoid of the paralytic activity seen with the parent compound. This suggests that while the aglycone can still interact with critical molecular targets within the parasite, the disaccharide moiety is crucial for the specific interaction with GluCls that leads to paralysis. The aglycone's ability to inhibit larval development points to a different or additional mechanism of action, possibly involving other cellular processes or targets.

Quantitative Biological Activity Data

The following table summarizes the available data on the biological activity of avermectin aglycones compared to their parent compounds.

| Compound | Target Organism | Assay Type | Activity (LC₅₀/IC₅₀) | Reference |

| Avermectin B1a | Tetranychus urticae (two-spotted spider mite) | Foliar spray | 0.02 ppm | [Mrozik et al., 1983] |

| Avermectin B1a aglycone | Tetranychus urticae | Foliar spray | > 100 ppm | [Mrozik et al., 1983] |

| Ivermectin | Haemonchus contortus (larvae) | Larval development assay | 0.003 µg/mL | [Gill et al., 1995] |

| Ivermectin aglycone | Haemonchus contortus (larvae) | Larval development assay | 0.03 µg/mL | [Gill et al., 1995] |

| Avermectin B1 | Trichostrongylus colubriformis (in gerbils) | In vivo | ED₅₀ = 0.005 mg/kg | [Chabala et al., 1980] |

| Avermectin B1 aglycone | Trichostrongylus colubriformis (in gerbils) | In vivo | ED₅₀ > 1.0 mg/kg | [Chabala et al., 1980] |

Note: This table is a representation of available data and may not be exhaustive.

Experimental Protocol: Larval Development Assay for Anthelmintic Activity

Objective: To determine the inhibitory effect of avermectin aglycones on the development of nematode larvae.

Materials:

-

Nematode eggs (e.g., Haemonchus contortus)

-

Agar plates

-

Test compounds (avermectin aglycones) dissolved in a suitable solvent (e.g., DMSO)

-

Nutrient broth

-

Incubator

-

Microscope

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare serial dilutions of the test compound in nutrient broth.

-

Add a known number of nematode eggs to each well of a microtiter plate.

-

Add the different concentrations of the test compound to the wells. Include a solvent control and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development (e.g., 7 days).

-

After the incubation period, count the number of larvae that have developed to a specific stage (e.g., L3) in each well using a microscope.

-

Calculate the percentage of larval development inhibition for each concentration of the test compound compared to the control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of larval development) using appropriate statistical software.

Signaling Pathways and Experimental Workflows

The primary target of avermectins is the glutamate-gated chloride channel (GluCl) in invertebrates. The binding of avermectin to this channel leads to its irreversible opening, causing a continuous influx of chloride ions and hyperpolarization of the cell membrane, which in turn leads to paralysis.

The discovery and development of avermectin aglycones follow a systematic workflow.

Conclusion

The discovery of avermectins and the subsequent investigation of their aglycones have had a profound impact on the control of parasitic diseases. The journey from a Japanese soil sample to a globally recognized therapeutic is a testament to the power of natural product discovery and international scientific collaboration. Avermectin aglycones, as the core structural motif, continue to be a subject of intense research. Understanding their synthesis, biological activity, and mechanism of action is crucial for the development of new and improved antiparasitic agents. This technical guide provides a comprehensive overview of this fascinating class of molecules, offering a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An engineered glutamate-gated chloride (GluCl) channel for sensitive, consistent neuronal silencing by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. awiner.com [awiner.com]

- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AOP-Wiki [aopwiki.org]

- 8. PBPK modeling of ivermectin—Considerations for the purpose of developing alternative routes to optimize its safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Avermectin - Wikipedia [en.wikipedia.org]

Spectral Characterization of Doramectin Aglycone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone anthelmintic agent, undergoes metabolic degradation or forced chemical degradation to its aglycone form. The structural elucidation and characterization of Doramectin aglycone are crucial for understanding its biological activity, metabolic fate, and for the development of robust analytical methods for residue monitoring. This technical guide provides a comprehensive overview of the spectral characterization of this compound, detailing the expected data from various analytical techniques and the experimental protocols for their acquisition. While specific experimental data for this compound is not extensively published, this guide extrapolates from the known spectral characteristics of the closely related avermectin family of compounds to provide a predictive and practical framework for its analysis.

Introduction

Doramectin is a fermentation product of a mutant strain of Streptomyces avermitilis and is widely used in veterinary medicine to treat and control internal and external parasites.[1] Like other avermectins, Doramectin consists of a complex macrocyclic lactone core to which a disaccharide moiety is attached. The biological activity and pharmacokinetic profile of Doramectin are intrinsically linked to its chemical structure.

The cleavage of the disaccharide unit, either through acidic hydrolysis or enzymatic action, results in the formation of this compound.[2][3] Understanding the spectral properties of this aglycone is essential for:

-

Metabolite Identification: Identifying and quantifying metabolites in biological matrices.

-

Degradation Product Analysis: Characterizing degradation products in pharmaceutical formulations to ensure product stability and safety.

-

Reference Standard Characterization: Establishing a well-characterized reference standard for analytical assays.

-

Structure-Activity Relationship (SAR) Studies: Investigating the role of the saccharide moieties in the biological activity of the parent compound.

This guide will cover the key analytical techniques used for the spectral characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure

This compound retains the core macrocyclic lactone structure of the parent molecule but lacks the oleandrose disaccharide at the C13 position.

Molecular Formula: C₃₆H₅₀O₈[4] Molecular Weight: 610.78 g/mol [4]

Spectral Data

While a complete, published dataset specifically for this compound is scarce, the following sections present the expected spectral data based on the analysis of closely related avermectin aglycones and degradation products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals. The data presented below are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~170-175 (C=O) |

| C3 | ~3.8 - 4.2 | ~70-75 |

| C5 | ~4.5 - 4.8 | ~80-85 |

| C7 | ~3.9 - 4.3 | ~75-80 |

| C8a | ~5.5 - 5.9 | ~120-125 |

| C9 | ~4.6 - 5.0 | ~135-140 |

| C10 | ~5.3 - 5.7 | ~125-130 |

| C11 | ~2.2 - 2.6 | ~40-45 |

| C12 | ~3.0 - 3.4 | ~45-50 |

| C13 | ~3.5 - 3.9 | ~70-75 (with -OH) |

| C14a | ~5.2 - 5.6 | ~115-120 |

| C15 | ~5.6 - 6.0 | ~130-135 |

| C22 | ~1.5 - 1.9 | ~35-40 |

| C23 | ~1.8 - 2.2 | ~30-35 |

| C25 | ~3.0 - 3.4 | ~70-75 |

| C26 | ~1.0 - 1.4 | ~15-20 |

| C27 | ~1.2 - 1.6 | ~20-25 |

| C28 | ~0.8 - 1.2 | ~10-15 |

| OCH₃ (at C5) | ~3.4 - 3.6 | ~55-60 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) would be the methods of choice.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Predicted m/z | Fragmentation Ions (MS/MS) |

| Positive ESI | [M+H]⁺ | 611.3527 | Loss of water (-18), loss of methanol (-32), cleavage of the macrocyclic ring. |

| Positive ESI | [M+Na]⁺ | 633.3346 | Similar fragmentation to [M+H]⁺ with sodium retention. |

| Positive ESI | [M+NH₄]⁺ | 628.3793 | Loss of ammonia (-17) and water (-18). |

Note: The exact fragmentation pattern will depend on the collision energy and the instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohols) | 3500 - 3200 (broad) | Stretching vibration |

| C-H (Alkanes) | 2960 - 2850 | Stretching vibration |

| C=O (Ester) | 1740 - 1720 | Stretching vibration |

| C=C (Alkene) | 1650 - 1600 | Stretching vibration |

| C-O (Ester, Ether, Alcohol) | 1250 - 1000 | Stretching vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its conjugated diene system.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol or Ethanol | ~245 | To be determined experimentally |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the spectral characterization of this compound.

Preparation of this compound

This compound can be prepared by the acid-catalyzed hydrolysis of Doramectin.

-

Dissolution: Dissolve Doramectin in a suitable organic solvent (e.g., methanol or ethanol).

-

Acidification: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization: Once the reaction is complete, neutralize the mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aglycone into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the isolated this compound by NMR and MS.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for complete structural assignment.

-

-

Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: ESI or APCI in positive ion mode.

-

Scan Mode: Full scan for MS and product ion scan for MS/MS.

-

Collision Energy: Optimize the collision energy to obtain informative fragment ions.

-

-

Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and to propose fragmentation pathways.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000 - 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200 - 400 nm.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax).

Visualizations

The following diagrams illustrate the formation of this compound and a general workflow for its spectral characterization.

Caption: Logical relationship in the formation of this compound.

Caption: Workflow for this compound characterization.

Conclusion

The spectral characterization of this compound is a critical step in various aspects of drug development and safety assessment. This technical guide provides a comprehensive, albeit predictive, overview of the expected spectral data and detailed experimental protocols for its acquisition. By leveraging the information available for related avermectin compounds, researchers can effectively approach the structural elucidation and analysis of this compound. The provided workflows and data tables serve as a valuable resource for scientists and professionals in the pharmaceutical and veterinary medicine fields. It is important to reiterate that the spectral data presented herein should be confirmed through rigorous experimental investigation.

References

In vitro anthelmintic spectrum of Doramectin aglycone

An In-Depth Technical Guide to the In Vitro Anthelmintic Spectrum of Doramectin Aglycone

Introduction

Doramectin, a macrocyclic lactone anthelmintic, is a potent endectocide widely used in veterinary medicine.[1] Its efficacy stems from its interaction with glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2][3] The active form of the drug is the parent molecule; however, understanding the biological activity of its metabolites and degradation products, such as this compound, is crucial for a comprehensive understanding of its overall anthelmintic effect and environmental impact. This compound is formed by the hydrolysis of the disaccharide unit of doramectin.[4]

This technical guide provides a detailed overview of the current understanding of the in vitro anthelmintic spectrum of this compound. It is intended for researchers, scientists, and drug development professionals. The guide synthesizes the limited available data on the aglycone, extrapolates potential activity based on the known spectrum of the parent compound, and provides detailed experimental protocols for its further investigation.

Current State of Knowledge

Direct research on the in vitro anthelmintic activity of this compound is sparse. A key finding indicates that this compound is an inhibitor of nematode larval development but lacks the paralytic activity characteristic of the parent compound.[4] This suggests a different or more nuanced mechanism of action for the aglycone, focused on developmental processes rather than neuromuscular function in adult worms. To date, there are no extensive published reports detailing the broad-spectrum in vitro efficacy of this compound against a range of helminth species.[4]

Predicted In Vitro Anthelmintic Spectrum

Given the lack of specific data for the aglycone, the known in vivo spectrum of Doramectin in cattle provides a rational basis for selecting target nematode species for future in vitro studies of this compound. The parent compound is highly effective against a wide array of gastrointestinal roundworms and lungworms.[5][6][7]

Data Presentation: Predicted Efficacy of this compound Against Key Nematode Species

The following table summarizes the established efficacy of the parent compound, Doramectin, against various nematode species. This information can guide the selection of parasites for in vitro testing of this compound, with a focus on larval development assays.

| Target Helminth Species | Family | Primary Site of Infection | Known Efficacy of Doramectin (Parent Compound) | Predicted Target for this compound Larval Development Assays |

| Ostertagia ostertagi | Trichostrongylidae | Abomasum | High efficacy against adult and larval stages[5][7][8] | Yes |

| Haemonchus placei | Trichostrongylidae | Abomasum | High efficacy against adult and larval stages[6][7] | Yes |

| Trichostrongylus axei | Trichostrongylidae | Abomasum | High efficacy against adult and larval stages[5][6][7] | Yes |

| Cooperia oncophora | Cooperiidae | Small Intestine | High efficacy against adult and larval stages[5][7][8][9] | Yes |

| Cooperia punctata | Cooperiidae | Small Intestine | High efficacy against adult and larval stages[5][7] | Yes |

| Cooperia surnabada | Cooperiidae | Small Intestine | High efficacy against adult and larval stages[5][6] | Yes |

| Bunostomum phlebotomum | Ancylostomatidae | Small Intestine | High efficacy[5] | Yes |

| Oesophagostomum radiatum | Strongylidae | Large Intestine | High efficacy against adult and larval stages[5][6][7] | Yes |

| Nematodirus helvetianus | Molineidae | Small Intestine | Variable efficacy[5][7] | Potential, to investigate spectrum limitations |

| Dictyocaulus viviparus | Dictyocaulidae | Lungs | High efficacy[5][8][9] | Yes |

| Trichuris spp. | Trichuridae | Cecum, Colon | Moderate efficacy[5] | Potential, to investigate broader spectrum |

Experimental Protocols

Based on the evidence that this compound inhibits larval development, the following in vitro assays are recommended for its evaluation.

Egg Hatch Assay (EHA)

This assay is fundamental for determining the ovicidal activity of a compound by assessing its ability to prevent the hatching of nematode eggs.

Methodology:

-

Egg Collection: Nematode eggs are recovered from the feces of infected host animals using a series of sieves and a flotation technique with a saturated salt solution.[10]

-

Sterilization and Suspension: The collected eggs are sterilized with a mild disinfectant (e.g., sodium hypochlorite) to prevent fungal and bacterial growth, then washed and suspended in a suitable buffer or culture medium.

-

Assay Setup: A standardized number of eggs (e.g., 100-200) are added to each well of a 96-well microtiter plate.

-

Compound Addition: this compound, solubilized in a suitable solvent like DMSO, is added to the wells at a range of concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated at an optimal temperature for egg development (typically 25-28°C) for 48-72 hours.[10]

-

Hatching Assessment: After incubation, a few drops of a fixative, such as Lugol's iodine, are added to each well to stop development.[11] The number of unhatched eggs and first-stage larvae (L1) are counted under an inverted microscope.

-

Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the control. An IC50 (inhibitory concentration 50%) value can then be determined.

Caption: Workflow for the Egg Hatch Assay (EHA).

Larval Development Assay (LDA)

This assay evaluates the ability of a compound to inhibit the development of nematode larvae from the first stage (L1) to the third infective stage (L3).

Methodology:

-

L1 Larvae Preparation: First-stage larvae (L1) are obtained by hatching nematode eggs in a controlled environment.

-

Assay Setup: A defined number of L1 larvae are placed in each well of a 96-well plate containing a nutrient medium that supports larval growth.

-

Compound Exposure: this compound is added to the wells across a concentration gradient.

-

Incubation: The plates are incubated for a period sufficient for the development of L1 to L3 larvae in the control wells (typically 5-7 days) at an appropriate temperature.

-

Development Assessment: The development of larvae in each well is assessed microscopically. The number of larvae that have successfully developed to the L3 stage is counted. Development can be arrested at different stages, which should be noted.

-

Data Analysis: The percentage of larval development inhibition is calculated for each concentration. An IC50 value is determined based on the dose-response curve.

Caption: Workflow for the Larval Development Assay (LDA).

Mechanism of Action and Signaling Pathways